molecular formula C19H20BrN5OS B12044962 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide CAS No. 477333-57-6

2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B12044962
CAS No.: 477333-57-6
M. Wt: 446.4 g/mol
InChI Key: OUBZSZHYHVFMOC-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with two ethyl groups (N,N-diethyl). The bromophenyl and pyridinyl groups contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity .

Properties

CAS No.

477333-57-6

Molecular Formula

C19H20BrN5OS

Molecular Weight

446.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C19H20BrN5OS/c1-3-24(4-2)17(26)13-27-19-23-22-18(14-9-11-21-12-10-14)25(19)16-7-5-15(20)6-8-16/h5-12H,3-4,13H2,1-2H3

InChI Key

OUBZSZHYHVFMOC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: This step involves the reaction of the triazole derivative with a suitable thiol compound.

    Formation of the Acetamide Moiety: This is typically done through the reaction of the intermediate compound with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The triazole ring and the bromophenyl group could play key roles in binding to the target, while the sulfanyl group may be involved in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared with analogs sharing the 1,2,4-triazole core but differing in substituents on the triazole ring or acetamide group. Key structural and functional variations are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Triazole Substituents Acetamide Substituent Key Findings Reference
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-(4-Sulfamoylphenyl) Higher aqueous solubility due to sulfamoyl group; moderate antimicrobial activity (MIC: 16–32 µg/mL) against E. coli and S. aureus .
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-(4-Bromophenyl), 5-(pyridin-3-yl) N-(2-Fluorophenyl) Pyridin-3-yl substitution reduces π-stacking efficiency; fluorophenyl enhances metabolic stability. Weak anti-inflammatory activity (IC₅₀: >50 µM) .
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 4-(4-Bromophenyl), 5-(pyridin-4-yl) N-[4-(Dimethylamino)phenyl] Dimethylamino group improves solubility and antioxidant activity (H₂O₂ scavenging: 68% at 100 µM) but reduces antimicrobial potency .
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Ethyl, 5-(pyridin-3-yl) N-(4-Sulfamoylphenyl) Ethyl substitution on triazole diminishes antibacterial activity (MIC: >64 µg/mL), highlighting the importance of bromophenyl for target binding .
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide derivatives Variable aryl groups on triazole and acetamide Variable N-aryl substituents Electron-withdrawing groups (e.g., -NO₂, -Cl) on the acetamide phenyl ring enhance antimicrobial activity (MIC: 8–16 µg/mL) .

Key Observations

Triazole Core Substitutions :

  • The 4-(4-bromophenyl) group is critical for antimicrobial activity, as its removal (e.g., in ethyl-substituted analogs) drastically reduces potency .
  • Pyridin-4-yl vs. pyridin-3-yl: The 4-positioned pyridine improves π-stacking with biological targets, enhancing activity compared to 3-substituted analogs .

Acetamide Substituent Effects :

  • Polar Groups (e.g., sulfamoyl) : Increase solubility but may reduce cell permeability, leading to variable activity .
  • Lipophilic Groups (e.g., N,N-diethyl) : Improve membrane penetration but require balanced hydrophobicity to avoid toxicity .
  • Electron-Withdrawing Groups : Enhance antimicrobial and anti-inflammatory activities by stabilizing charge-transfer interactions .

Biological Activity Trends: Antimicrobial activity correlates with the presence of bromophenyl and electron-withdrawing acetamide substituents. Antioxidant activity is higher in compounds with dimethylamino or sulfamoyl groups due to radical scavenging .

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